molecular formula C26H27N5O3 B2574766 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-26-2

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Numéro de catalogue B2574766
Numéro CAS: 899988-26-2
Poids moléculaire: 457.534
Clé InChI: SIRQDDQMLWZBOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
BenchChem offers high-quality 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

  • A study by Zagórska et al. (2009) synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and evaluated their potential as ligands for the 5-HT(1A) receptor. These compounds showed anxiolytic-like and antidepressant-like activity in preclinical models, suggesting their potential therapeutic application in treating anxiety and depression.

Structure-Activity Relationships and Molecular Studies

  • Another research by Zagórska et al. (2015) focused on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. This study highlighted the importance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, especially towards the 5-HT1A and 5-HT7 receptors. This indicates the significance of structural modifications for enhancing therapeutic efficacy.

Biological Evaluation for Antidepressant Agents

  • The study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Selected compounds demonstrated potential as antidepressants and anxiolytics in animal models.

A3 Adenosine Receptor Antagonists

  • Research by Baraldi et al. (2005) synthesized new derivatives of imidazo[2,1-f]purine-2,4-diones as potent and selective antagonists of the A3 adenosine receptor. These findings indicate potential applications in treating disorders associated with adenosine receptor dysregulation.

Antidepressant-like Activity and Safety Profile Evaluation

  • A 2020 study by Partyka et al. evaluated the antidepressant-like activity and safety profile of two novel imidazopurine-2,4-dione derivatives. These compounds showed promising antidepressant-like effects in animal models, highlighting their potential for further development as therapeutic agents.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 2-ethoxyethyl and 2,5-dimethylphenyl groups. The final step involves the addition of the phenyl and methyl groups to the imidazo[2,1-f]purine ring system.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl 2-bromoacetate", "2-ethoxyethanol", "2,5-dimethylphenylboronic acid", "potassium carbonate", "copper(I) iodide", "phenylboronic acid", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 8-chloro-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 2-amino-6-chloropurine with ethyl 2-bromoacetate in the presence of potassium carbonate.", "Step 2: Synthesis of 8-(2-ethoxyethyl)-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-chloro-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2-ethoxyethanol in the presence of copper(I) iodide.", "Step 3: Synthesis of 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-(2-ethoxyethyl)-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 2,5-dimethylphenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine.", "Step 4: Synthesis of 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with phenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine, followed by methylation with methyl iodide." ] }

Numéro CAS

899988-26-2

Nom du produit

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Formule moléculaire

C26H27N5O3

Poids moléculaire

457.534

Nom IUPAC

6-(2,5-dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-5-34-14-13-29-24(32)22-23(28(4)26(29)33)27-25-30(22)16-21(19-9-7-6-8-10-19)31(25)20-15-17(2)11-12-18(20)3/h6-12,15-16H,5,13-14H2,1-4H3

Clé InChI

SIRQDDQMLWZBOX-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.